Structural Differentiation: Thioether vs. Alkyl Side Chain in Polymer Morphology and Charge Transport
The 3-((2-ethylhexyl)thio) substituent in this monomer, when polymerized, introduces sulfur atoms in the side chain that enable noncovalent S⋯S and S⋯π interactions with the conjugated backbone. In contrast, purely alkyl-substituted analogs like 3-hexylthiophene lack these interactions [1]. Poly(3-hexylthio)thiophene (P3HTT), derived from a structurally analogous thioether monomer, demonstrates significantly enhanced interchain coupling and higher charge carrier mobility compared to conventional poly(3-hexylthiophene) (P3HT) due to sulfur-mediated conformational locking [2].
| Evidence Dimension | Side-chain chemical composition and resulting intermolecular interactions |
|---|---|
| Target Compound Data | Thioether side chain: 3-((2-ethylhexyl)thio) group containing sulfur atom available for noncovalent interactions; molecular formula C12H19BrS2, molecular weight 307.3 g/mol [3] |
| Comparator Or Baseline | 2-Bromo-3-(2-ethylhexyl)thiophene: Alkyl side chain only; molecular formula C12H19BrS, molecular weight 275.25 g/mol; 2-Bromo-3-hexylthiophene: Linear hexyl chain only |
| Quantified Difference | Molecular weight difference: +32.05 g/mol (one sulfur atom); sulfur content: 20.9% by mass in target compound vs. 0% in alkyl analogs |
| Conditions | Structural comparison based on molecular formulas; polymer property inference from literature on poly(3-alkylthio)thiophenes vs. poly(3-alkylthiophenes) [1] |
Why This Matters
The sulfur atom in the side chain enables noncovalent conformational locking that improves polymer backbone planarity and charge transport, a feature unattainable with simple alkyl-substituted monomers.
- [1] Ho V, Boudouris BW, Segalman RA. Influence of ω-Bromo Substitution on Structure and Optoelectronic Properties of Homopolymers and Gradient Copolymers of 3-Hexylthiophene. Macromolecules. 2020. View Source
- [2] Semantic Scholar. Poly(3-hexylthio)thiophene (P3HTT) has emerged tremendous potential in organic electronic applications due to the strong noncovalent interactions from the sulfur atom. View Source
- [3] ChemSrc. 2-Bromo-3-((2-ethylhexyl)thio)thiophene, CAS 1825380-64-0. Molecular formula C12H19BrS2, molecular weight 307.3. View Source
